3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a heterocyclic compound “ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate” was synthesized using “4-(methylamino)-3-nitrobenzoic acid” as a starting material . Another compound, “N-(3-Amino-4-methylphenyl)benzamide”, was synthesized in a continuous flow microreactor system .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular geometrical parameters, vibrational frequencies, and electronic properties of “3-amino-4-(Boc-amino)pyridine” were evaluated using different levels of density functional theory (DFT) .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been used in the synthesis of novel structures, such as (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, and characterized through various methods including crystal X-ray diffraction. This demonstrates its utility in the synthesis and structural determination of novel compounds (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Role in Antimicrobial and Antifungal Activities
- The compound has been incorporated into various structures to evaluate their antimicrobial and antifungal activities. For example, derivatives of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide have been synthesized and shown to exhibit interesting antimicrobial activity, highlighting its potential in the development of new antimicrobial agents (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).
Applications in Polymer Science
- Studies have explored the intra- and intermolecular interactions in molecules derived from 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide, which are of interest in understanding the physical properties of polymers made from them, indicating its significance in polymer science and engineering (Christopher P Walczak, Matthew M Yonkey, Philip J Squattrito, D. Mohanty, K. Kirschbaum, 2008).
Inhibitory and Pharmacological Potential
- Derivatives of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide have been utilized in the synthesis of compounds for inhibitory activities against enzymes like tyrosinase, α-glucosidase, and cholesterol esterase, indicating their potential in pharmaceutical applications and drug design (S. Alyar, Tülin Şen, Ü. Özmen, H. Alyar, Ş. Adem, C. Şen, 2019).
properties
IUPAC Name |
3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-4-12-10-6-5-8(7-9(10)11)16(14,15)13(2)3/h5-7,12H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDRMWJOTRUJJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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